Methyl 1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylate
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Overview
Description
Methyl 1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylate: is a chemical compound that features a cyclohexane ring substituted with a 1,3-thiazol-2-ylamino group and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Formation of Cyclohexanone Derivative: Cyclohexanone is first converted to its oxime, followed by Beckmann rearrangement to form the corresponding amide.
Introduction of Thiazole Ring: The amide is then reacted with 1,3-thiazole-2-amine under suitable conditions to introduce the thiazole ring.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process, where each step is performed sequentially in separate reactors.
Continuous Process: Alternatively, a continuous process can be employed, where the reaction mixture flows through a series of reactors, each optimized for a specific step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazoles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The thiazole ring is known to bind to various receptors and enzymes, leading to biological responses. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylate: is structurally similar to other thiazole derivatives, such as thiazole-2-carboxylic acid and thiazole-2-amine .
Uniqueness: Unlike some other thiazole derivatives, this compound features a cyclohexane ring, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-15-9(14)11(5-3-2-4-6-11)13-10-12-7-8-16-10/h7-8H,2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZXLCINIPLWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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